
6-Amino-3,3-dimethylisochroman-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3,3-dimethylisochroman-1-one is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a heterocyclic compound containing an isochroman ring system substituted with an amino group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,3-dimethylisochroman-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with an appropriate amine source under acidic or basic conditions to form the isochroman ring system. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can enhance reaction efficiency and control particle size distribution . This method allows for scalable production while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3,3-dimethylisochroman-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isochroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Amino-3,3-dimethylisochroman-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 6-Amino-3,3-dimethylisochroman-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3,3-dimethylisochroman-1-one: C11H13NO2
6-Amino-1,3-dimethyluracil: C6H10N2O2
This compound derivatives: Various derivatives with different substituents on the isochroman ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the isochroman ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-amino-3,3-dimethyl-4H-isochromen-1-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(12)3-4-9(7)10(13)14-11/h3-5H,6,12H2,1-2H3 |
InChI-Schlüssel |
QABLCETUAGAMHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2)N)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


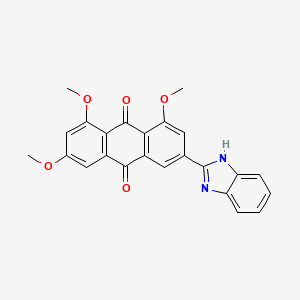
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole](/img/structure/B12516399.png)

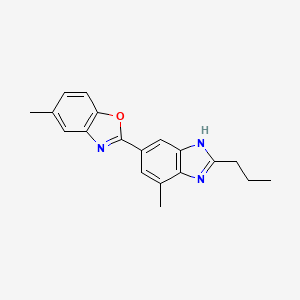
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]furan-2-amine](/img/structure/B12516406.png)
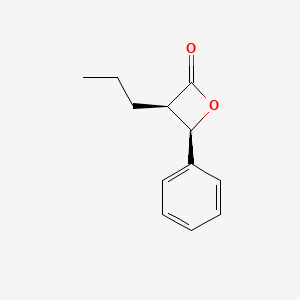
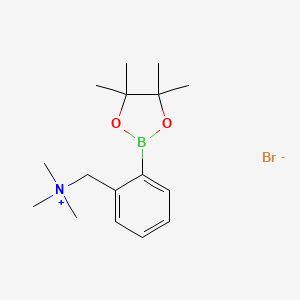
![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
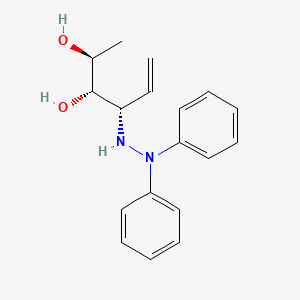
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)

